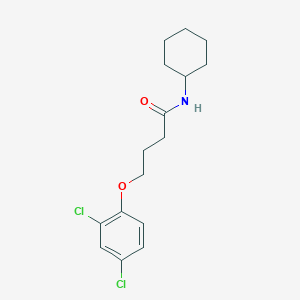
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide, also known as CPPU, is a plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU belongs to the family of synthetic cytokinins, which are hormones that regulate cell division and growth in plants.
Mechanism of Action
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide acts as a cytokinin, which means that it regulates cell division and growth in plants. It does this by binding to cytokinin receptors on the surface of plant cells, which triggers a signaling cascade that leads to cell division and growth.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide has a number of biochemical and physiological effects on plants. It has been shown to increase the activity of enzymes involved in cell division and growth, such as cyclin-dependent kinases and histone acetyltransferases. N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide also increases the levels of plant hormones such as auxin and gibberellins, which further promote cell division and growth.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide is its ability to promote cell division and growth in a variety of crops. This makes it a useful tool for plant breeders and growers who are looking to improve crop yield and quality. However, one limitation of N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide is its potential toxicity to humans and animals. As a result, it is important to handle N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide with care and to follow proper safety protocols when working with this compound.
Future Directions
There are a number of future directions for research on N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide. One area of interest is the potential use of N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide in the production of biofuels. Another area of interest is the development of N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide analogs that have improved efficacy and safety profiles. Additionally, more research is needed to fully understand the mechanism of action of N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide and its potential applications in agriculture.
Scientific Research Applications
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its potential applications in agriculture. It has been shown to promote cell division and growth in a variety of crops, including grapes, apples, kiwifruit, and tomatoes. N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide has also been found to improve fruit quality by increasing fruit size, improving color, and delaying fruit ripening.
properties
IUPAC Name |
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO2/c17-12-8-9-15(14(18)11-12)21-10-4-7-16(20)19-13-5-2-1-3-6-13/h8-9,11,13H,1-7,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYPPBICKJNNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-benzothiophene-3-carboxamide](/img/structure/B4677997.png)
![ethyl 2-{[({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4677999.png)
![2-[(3-methylbutyl)thio]-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4678006.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-bromoaniline](/img/structure/B4678007.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4678009.png)


![ethyl 4-(4-chlorobenzyl)-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4678037.png)
![ethyl 5-benzyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4678047.png)

![4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4678060.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4678099.png)
![ethyl 2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4678104.png)